N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-ethylphenyl)urea
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-ethylphenyl)urea is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.17427596 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
One application of the compound involves its synthesis from antipyrine, leading to various derivatives with moderate antimicrobial activity. For instance, N-Benzyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea was synthesized and further processed to produce different derivatives, such as 1,3-thiazoles and 1,3-thia(oxa)zolidines, showing moderate antimicrobial properties (Demirci, 2016).
Structural Studies
Structural characterization of derivatives of this compound, such as 4-aminoantipyrine Schiff base derivatives, has been conducted. These studies reveal variations in hydrogen-bonding motifs compared to the parent 4-aminoantipyrine, providing insights into the compound's potential applications in material science or pharmacology (Mnguni & Lemmerer, 2015).
Anticancer Activity
Certain derivatives synthesized from 4-aminoantipyrine, related to this compound, have demonstrated significant anticancer activity. These include compounds like (Z)-4-((3-amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, showing promise against human tumor breast cancer cell lines (Ghorab et al., 2014).
Heterocyclic Synthesis
The compound is used as an intermediate in the synthesis of various heterocyclic derivatives. For example, it has been utilized to create pyrazole, pyridine, and pyrimidine derivatives, indicating its versatility in organic synthesis and potential for creating pharmacologically active molecules (Fadda et al., 2012).
Antimicrobial Properties
Several Schiff base derivatives containing this compound have been synthesized and evaluated for their antibacterial activities. These studies reveal that some derivatives demonstrate moderate to good antibacterial activity against various bacterial strains, indicating potential for developing new antimicrobial agents (Asiri & Khan, 2010).
Intermolecular Interactions
Research on antipyrine derivatives, including this compound, focuses on their intermolecular interactions. Studies involve X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, offering valuable insights into the molecular structures and interactions that could inform drug design and material science applications (Saeed et al., 2020).
Properties
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-ethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-4-15-10-12-16(13-11-15)21-20(26)22-18-14(2)23(3)24(19(18)25)17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H2,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDNRPCVPAZXSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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